Diastereoselectivity in Lewis-Acid-Mediated Allylstannane Addition: Benzyloxytetrahydropyranyl vs. TIPS Protecting Group
In the MgBr₂·OEt₂-mediated addition of allyltributyltin to α-alkoxy aldehydes, the 2-benzyloxytetrahydropyranyl (BnO-THP) chiral auxiliary delivers the (R)-alcohol with a diastereomeric excess (de) of up to 95%, whereas the corresponding tris(isopropyl)silyl (TIPS)-protected analog yields the (S)-alcohol with only 86% de [1]. This 9-percentage-point advantage in de, combined with the ability to access the opposite enantiomer by simply switching the protecting group, establishes the benzyloxytetrahydropyranyl scaffold as a superior stereodivergent platform [1].
| Evidence Dimension | Diastereomeric excess (de) in allyltributyltin addition to α-alkoxy aldehydes mediated by MgBr₂·OEt₂ |
|---|---|
| Target Compound Data | de up to 95% (R-alcohol) |
| Comparator Or Baseline | TIPS-protected analog: de 86% (S-alcohol) |
| Quantified Difference | Δde = 9 percentage points; opposite stereochemical outcome |
| Conditions | MgBr₂·OEt₂, allylSnBu₃, α-alkoxy aldehyde substrate; stereochemistry assigned to (R)-alcohol 7 and (S)-alcohol 8 (Scheme 3, Beletskaya et al. 2018) |
Why This Matters
For procurement in asymmetric synthesis programs, the higher de and stereodivergent capability mean fewer orthogonal auxiliary screens are needed to access both enantiomeric product series.
- [1] Beletskaya, I. P.; Nájera, C.; Yus, M. Stereodivergent Catalysis. Chemical Reviews 2018, 118 (10), 5080–5200. Section on benzyloxytetrahydropyranyl group: de up to 95% vs. TIPS 86% de. View Source
